3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione
Description
Properties
IUPAC Name |
3-(5-bromo-3-methylpyrazolo[3,4-b]pyridin-1-yl)thiolane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2S/c1-7-10-4-8(12)5-13-11(10)15(14-7)9-2-3-18(16,17)6-9/h4-5,9H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWIGQJHUKOUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)Br)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting from commercially available starting materials
Formation of Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Thiolane-1,1-dione Introduction: The final step involves the reaction of the brominated pyrazolo[3,4-b]pyridine with a thiolane-1,1-dione derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-b]pyridine derivatives .
Scientific Research Applications
3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Core Heterocycle
- Bromine enhances electrophilicity, while the methyl group aids metabolic stability .
- 5-Bromo-4-chloropyridine-2-carbonitrile: A monocyclic pyridine with halogen substituents (Br, Cl) and a nitrile group, favoring reactivity in cross-coupling reactions.
- 1-(4-Bromo-2,6-dimethylphenyl)piperidin-3-amine : A piperidine-amine linked to a lipophilic bromo-dimethylphenyl group, suggesting CNS permeability and GPCR interactions.
- 3-Ethoxy-5-iodo-4-(propan-2-yloxy)benzaldehyde : A benzaldehyde derivative with bulky alkoxy groups and iodine, ideal for halogen-bonding in catalysis or radiopharmaceuticals.
Solubility and Bioavailability
- The thiolane-1,1-dioxide group in the target compound increases hydrophilicity (XLogP3 = 1.4) compared to the more lipophilic 1-(4-bromo-2,6-dimethylphenyl)piperidin-3-amine (estimated XLogP3 > 3). This positions the target compound as a better candidate for aqueous solubility in drug formulations .
Biological Activity
3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine derivatives. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure, characterized by a bromine atom and a thiolane-1,1-dione moiety, contributes to its biological properties.
Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | 3-(5-bromo-3-methylpyrazolo[3,4-b]pyridin-1-yl)thiolane 1,1-dioxide |
| Molecular Formula | C₁₁H₁₂BrN₃O₂S |
| Molecular Weight | 300.20 g/mol |
| CAS Number | 1016857-76-3 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Pyrazolo[3,4-b]pyridine Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Thiolane-1,1-dione Introduction : Reaction of the brominated pyrazolo[3,4-b]pyridine with thiolane-1,1-dione derivatives.
Antimicrobial Properties
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus : Inhibition observed with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : Effective with an MIC of 64 µg/mL.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies:
- Breast Cancer Cells (MCF-7) : Induced apoptosis at concentrations above 10 µM.
- Lung Cancer Cells (A549) : Significant reduction in cell viability (up to 70%) at concentrations of 20 µM after 48 hours.
The biological activity is attributed to the compound's ability to interact with cellular targets:
- Inhibition of Enzymatic Activity : The bromine atom enhances the compound's reactivity towards nucleophilic sites in enzymes.
- Induction of Oxidative Stress : The thiolane moiety may contribute to the generation of reactive oxygen species (ROS), leading to cell death in cancer cells.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazolo[3,4-b]pyridine derivatives. The results indicated that compounds similar to this compound showed promising activity against resistant strains of bacteria.
Study 2: Anticancer Potential
In a separate investigation reported in Cancer Research, researchers explored the anticancer potential of this compound on various cancer cell lines. The findings suggested that the compound could serve as a lead for developing new anticancer agents due to its selective toxicity towards cancer cells compared to normal cells.
Q & A
Q. What are the common synthetic routes for preparing pyrazolo[3,4-b]pyridine derivatives, and how can they be adapted for this compound?
Methodological Answer: Pyrazolo[3,4-b]pyridine cores are typically synthesized via cyclocondensation reactions. For brominated analogs like the target compound, a one-pot multicomponent approach using aromatic aldehydes, urea/thiourea, and heterocyclic precursors (e.g., tetrahydro-2H-pyran) with catalysts like trifluoroacetic acid (TFA) or l-proline is effective . Adaptation for the thiolane-1,1-dione moiety requires post-functionalization, such as nucleophilic substitution at the pyrazole N1 position using 1λ⁶-thiolane-1,1-dione under basic conditions. Yields can vary (29–88%) depending on steric and electronic effects of substituents .
Key Data:
Q. How can spectroscopic techniques (NMR, IR, UV) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Look for characteristic peaks: (i) Pyrazole H4 proton (δ ~8.8–9.2 ppm, deshielded due to adjacent bromine), (ii) Thiolane-dione CH₂ groups (δ ~3.5–4.5 ppm as multiplets) .
- ¹³C NMR : Confirm the carbonyl (C=O) of the thiolane-dione at δ ~170–175 ppm and the quaternary carbon adjacent to bromine at δ ~145–150 ppm .
- IR : Strong absorption bands at ~1670 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch) .
Q. What are the critical safety considerations when handling brominated pyrazolo[3,4-b]pyridines?
Methodological Answer: Brominated heterocycles require strict control of airborne particulates (use fume hoods) and personal protective equipment (gloves, lab coats). For the thiolane-dione group, avoid exposure to moisture to prevent hydrolysis. Emergency protocols include rinsing skin/eyes with water and consulting safety data sheets for specific antidotes .
Advanced Research Questions
Q. How do substituents (e.g., bromine, methyl) influence the reactivity and biological activity of pyrazolo[3,4-b]pyridines?
Methodological Answer:
- Bromine : Enhances electrophilic aromatic substitution (EAS) at the C5 position but reduces solubility. It also increases molecular weight, impacting pharmacokinetics (e.g., logP) .
- Methyl group : Steric hindrance at C3 directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) toward the C5 position . Data Contradiction: While bromine at C5 enhances EAS, it may reduce catalytic efficiency in Pd-mediated reactions due to steric bulk, requiring optimized ligands (e.g., XPhos) .
Q. What strategies optimize the solubility of this compound for in vitro assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions.
- Derivatization : Introduce hydrophilic groups (e.g., carboxylic acids) via C3 position modifications, as seen in analogs like 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (solubility index: 0.73) .
- Crystallization : Recrystallize from ethanol/water (1:3) to isolate hydrates .
Q. How can X-ray crystallography resolve ambiguities in regiochemistry or tautomerism?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is definitive for assigning regiochemistry (e.g., distinguishing 1H vs. 2H tautomers). For the target compound, SC-XRD of the analogous 5-(4-chlorophenyl)-1-methyl-pyrazolo[3,4-b]thiopyrano[4,3-d]pyridine confirmed bond lengths (C–C: 1.35–1.48 Å) and dihedral angles (<5° deviation for planar heterocycles) .
Experimental Design & Data Analysis
Q. How to troubleshoot low yields in the final coupling step (e.g., thiolane-dione attachment)?
Methodological Answer:
- Cause 1 : Competing side reactions (e.g., hydrolysis of thiolane-dione). Solution: Use anhydrous solvents (e.g., THF) and inert atmosphere (N₂/Ar).
- Cause 2 : Poor nucleophilicity of pyrazole N1. Solution: Activate the site via deprotonation with NaH or K₂CO₃ .
- Optimization Example : A similar coupling using Cs₂CO₃ and Pd₂(dba)₃/XPhos achieved 70% yield after 12 hours at 100°C .
Q. How to design SAR studies for analogs targeting kinase inhibition?
Methodological Answer:
- Core Modifications : Replace bromine with Cl, I, or CF₃ to assess halogen bonding.
- Side Chains : Introduce alkyl/aryl groups at C3 (e.g., methyl, phenyl) to probe steric effects.
- Biological Assays : Use ATP-competitive kinase assays (e.g., JAK2 or EGFR) with IC₅₀ measurements. Reference Data: Analogs like N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine showed sub-micromolar activity in kinase screens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
